molecular formula C10H11BrO2 B2438588 4-Bromo-2-methylphenylglycidyl ether CAS No. 1343109-94-3

4-Bromo-2-methylphenylglycidyl ether

Cat. No.: B2438588
CAS No.: 1343109-94-3
M. Wt: 243.1
InChI Key: LLGVTBVOLLSFLV-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenylglycidyl ether is an organic compound . It contains an oxygen atom bonded to two different groups, making it an unsymmetrical ether .


Synthesis Analysis

Ethers, including this compound, can be synthesized through various methods. One common method is the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with a primary alkyl halide .


Molecular Structure Analysis

The molecular structure of this compound consists of an oxygen atom bonded to two different groups . The general formula for such ethers can be represented as R-O-R’, where R and R’ represent different alkyl or aryl groups .


Physical And Chemical Properties Analysis

Ethers, including this compound, have a net dipole moment due to the polarity of C-O bonds. They are miscible in water, and their boiling points are comparable to those of alkanes .

Scientific Research Applications

  • Synthesis of Novel Compounds : 4-Bromo-2-methylphenylglycidyl ether is used in the Suzuki cross-coupling of enantiopure epoxides, enabling the synthesis of diverse amino alcohols and bisoxazolines, which have potential applications in various chemical syntheses (Cattoën & Pericàs, 2007).

  • Polymer Science : This compound is a key precursor in the synthesis of fluorinated poly(aryl ether) with excellent thermal, oxidative, and dimensional stability. Such materials are promising for applications like polymeric electrolyte membranes in fuel cells (Liu et al., 2006).

  • Material Properties Analysis : The compound is used in studying the properties of epoxy/poly(vinyl acetate)/poly(4-vinyl phenol) brominated systems, exploring their mechanical properties and morphology. This research contributes to our understanding of the behavior of such materials under various conditions (Prolongo et al., 2007).

  • Carbohydrate Chemistry : this compound plays a role in carbohydrate chemistry, particularly in the synthesis of bromodeoxy compounds and in reactions involving sugar derivatives (Thiem & Gerken, 1982).

  • Lignin Analysis : It is involved in a method known as DFRC (Derivatization Followed by Reductive Cleavage) for lignin analysis. This method allows for efficient cleavage of arylglycerol-β-aryl ether linkages in lignins, which is important for understanding lignin structure and its applications (Lu and Ralph, 1997).

  • Study of Thermal Degradation : In studies of the thermal degradation of fire retardant brominated epoxy resins, this compound is used as a component to understand the degradation process and the effects of different curing agents (Balabanovich et al., 2004).

Mechanism of Action

The mechanism of action for ethers involves the cleavage of the C-O bond when treated with strong acids. The ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .

Safety and Hazards

Ethers can be hazardous. They are highly flammable and can cause respiratory irritation, drowsiness, or dizziness. Prolonged or repeated exposure may cause damage to organs .

Future Directions

The synthesis and reactions of ethers, including 4-Bromo-2-methylphenylglycidyl ether, are areas of ongoing research. For example, the Williamson Ether Synthesis is a widely used method for preparing ethers, and research continues to explore its applications and limitations .

Properties

IUPAC Name

2-[(4-bromo-2-methylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-4-8(11)2-3-10(7)13-6-9-5-12-9/h2-4,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGVTBVOLLSFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343109-94-3
Record name 2-[(4-bromo-2-methylphenoxy)methyl]oxirane
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